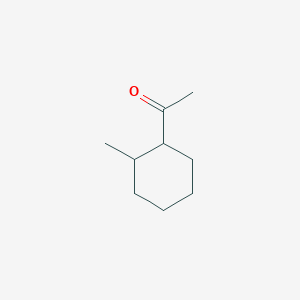

1-(2-Methylcyclohexyl)ethan-1-one

Description

Significance of the 2-Methylcyclohexyl Moiety in Organic Synthesis

The 2-methylcyclohexyl group is a key structural feature that imparts specific properties and reactivity to the molecule. Its significance in organic synthesis can be attributed to several factors:

Stereochemical Influence: The methyl group on the cyclohexane (B81311) ring introduces chirality. The cis and trans isomers of 1-(2-Methylcyclohexyl)ethan-1-one can be separated and studied independently, allowing researchers to investigate how the spatial arrangement of the methyl group relative to the acetyl group influences the stereochemical course of a reaction. For instance, in the Baeyer-Villiger oxidation, the cis and trans isomers of 1-acetyl-2-methylcyclohexane yield diastereoisomeric acetates, demonstrating that the rearrangement proceeds with retention of configuration. thieme-connect.com

Conformational Rigidity: The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The presence of the methyl group can influence the conformational equilibrium, which in turn can affect the accessibility of the reactive sites and the stereochemical outcome of reactions.

Steric Hindrance: The 2-methylcyclohexyl group can exert significant steric hindrance, which can direct the approach of reagents to the ethanone (B97240) carbonyl group. This steric control is a crucial tool in achieving regioselectivity and stereoselectivity in organic synthesis.

Importance of Ethanone Frameworks in Chemical Transformations

The ethanone (or acetyl) group is a fundamental functional group in organic chemistry, and its presence in this compound is central to the compound's reactivity. The importance of the ethanone framework is multifaceted:

Reactive Carbonyl Center: The carbonyl carbon of the ethanone group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for a wide range of important chemical transformations, including reductions, oxidations, and addition reactions.

Enolate Formation: The α-hydrogens (on the methyl group of the ethanone) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations.

Directing Group in C-H Functionalization: The ketone functionality of the ethanone group can act as a directing group in metal-catalyzed C-H functionalization reactions. This allows for the selective activation and modification of otherwise unreactive C-H bonds at positions ortho to the acetyl group.

Substrate for Mechanistic Studies: The ethanone framework is a common feature in substrates used for studying reaction mechanisms. For example, the Favorskii rearrangement of α-halo ketones, such as 1-chloro-cis-1-acetyl-2-methylcyclohexane, has been investigated to understand the stereospecificity of the reaction in different solvents. researchgate.netresearchgate.net The Baeyer-Villiger oxidation, which converts ketones to esters, has also been studied using this compound to elucidate the migratory aptitude of different groups and the stereochemical outcome of the reaction. thieme-connect.comacs.orgvdoc.pub

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylcyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZELQXKHIHNPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 1 2 Methylcyclohexyl Ethan 1 One and Analogues

Conventional Synthetic Routes to Methylcyclohexyl Ethanones

The synthesis of methylcyclohexyl ethanones, including 1-(2-Methylcyclohexyl)ethan-1-one, can be achieved through several established chemical transformations. These methods often involve the use of specific catalysts or are dependent on the nature of the starting materials.

Catalyst-Mediated Approaches for this compound Production

Catalyst-mediated reactions are fundamental to the synthesis of ketones. One of the most prominent methods is the Friedel-Crafts acylation, which traditionally involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. iitk.ac.insigmaaldrich.com While direct acylation of an alkane like methylcyclohexane (B89554) is not a standard Friedel-Crafts reaction, the principles of using a catalyst to facilitate the formation of an acylium ion are central to many acylation reactions. sigmaaldrich.com For instance, the use of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can activate acyl chlorides, making them more susceptible to nucleophilic attack. iitk.ac.in In the context of producing this compound, a more applicable catalyst-mediated approach would involve the reaction of an organometallic derivative of 2-methylcyclohexane with an acetylating agent.

Transition-metal catalysts, such as palladium, are also utilized in cross-coupling reactions that can lead to the formation of ketones. Current time information in Bangalore, IN. These methods offer alternative routes for the synthesis of such compounds.

Precursor-Based Synthesis Strategies (e.g., from Cyclohexanones or Enolates)

The synthesis of this compound is often achieved by starting with a suitable precursor that already contains the cyclohexyl ring. A common strategy involves the use of 2-methylcyclohexanone (B44802) as a starting material. The enolate of 2-methylcyclohexanone can be generated and subsequently reacted with an appropriate electrophile.

Another significant precursor-based approach starts with 2-methylcyclohexanecarboxylic acid. This acid can be converted to its corresponding acid chloride, 2-methylcyclohexanecarbonyl chloride, by reacting it with a chlorinating agent like oxalyl chloride or thionyl chloride. google.comnih.gov The resulting acid chloride is a versatile intermediate that can be reacted with organometallic reagents, such as organocuprates (Gilman reagents), to yield the desired ketone.

A further method involves the Grignard reaction. chemistrysteps.compressbooks.pubsciencenotes.org For a structurally similar compound, 1-(2,2-dimethylcyclohexyl)ethanone (B103282), a plausible synthetic route is the reaction of 2,2-dimethylcyclohexylmagnesium bromide with acetyl chloride. This suggests that this compound could be synthesized by reacting 2-methylcyclohexylmagnesium halide with an acetylating agent like acetyl chloride. This reaction proceeds through the formation of a Grignard reagent from 2-methylcyclohexyl halide and magnesium metal, followed by nucleophilic attack on the acetyl chloride and an acidic workup.

Additionally, the oxidation of the corresponding secondary alcohol, 1-(2-methylcyclohexyl)ethanol, provides a direct route to the ketone. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, selectively oxidizing the secondary alcohol without over-oxidation.

Stereoselective Synthesis of this compound and Its Stereoisomers

The presence of two chiral centers in this compound means that it can exist as four different stereoisomers. The selective synthesis of a particular stereoisomer is a significant challenge and a key area of research, often employing asymmetric catalysis and biocatalysis.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis aims to produce a single enantiomer or diastereomer of a chiral product in excess. libretexts.org This is often achieved by using a chiral catalyst that creates a chiral environment during the reaction, favoring the formation of one stereoisomer over the others. For the synthesis of chiral 2-alkylcyclohexanones, chiral amines have been used to achieve high enantiomeric excess. uoa.gr

A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. An example of this approach is seen in the synthesis of (S)-ketamine, where a tert-butanesulfinamide auxiliary is used to direct the nucleophilic addition to a ketone. researchgate.net A similar strategy could potentially be applied to control the stereochemistry during the synthesis of this compound.

The diastereoselective synthesis of related compounds, such as α-quaternary aziridine-2-carboxylates, has been achieved with high diastereoselectivity using N-tert-butanesulfinyl ketimino esters, highlighting the effectiveness of this approach in controlling stereochemistry. researchgate.net Furthermore, research on the diastereoselective synthesis of macrocyclic complexes has shown that stereochemical resolution can occur during the chelation process, leading to the preferential formation of a single diastereoisomer from achiral or racemic starting materials. chemrxiv.org

Biocatalytic Approaches to Chiral Methylcyclohexyl Ketones

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. While the direct biocatalytic synthesis of a specific chiral ketone like this compound from a simpler precursor is less common, biocatalysts are extensively used in the asymmetric reduction of ketones to produce chiral alcohols. This is a closely related and important transformation.

The reverse reaction, the enantioselective oxidation of a racemic mixture of 1-(2-methylcyclohexyl)ethanol, could theoretically be used to produce a single enantiomer of the ketone through kinetic resolution. In this process, one enantiomer of the alcohol is preferentially oxidized by the enzyme, leaving the other enantiomer of the alcohol and the desired enantiomer of the ketone.

Strategies for Enantiomeric Excess Control

Controlling the enantiomeric excess is a critical aspect of stereoselective synthesis. The primary strategy involves the use of chiral catalysts or reagents that differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate. libretexts.org

In asymmetric catalysis, the choice of the chiral ligand coordinated to a metal catalyst can determine the stereochemical outcome. The catalyst and substrate form diastereomeric transition states, one of which is energetically more favorable, leading to the preferential formation of one enantiomer.

Kinetic resolution is another important strategy for controlling enantiomeric excess. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This can be applied to the resolution of a racemic mixture of the final ketone product or a precursor alcohol.

The table below illustrates the synthesis of a related ketone, 1-(2,2-dimethylcyclohexyl)ethanone, via oxidation, providing an example of a precursor-based synthesis.

Table 1: Synthesis of 1-(2,2-dimethylcyclohexyl)ethanone via Oxidation of the Corresponding Alcohol

| Precursor | Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1-(2,2-dimethylcyclohexyl)ethanol | Pyridinium chlorochromate (PCC) | Dichloromethane | 10°C to Room Temperature | 54% |

Data derived from a patent for structurally related ketones.

The following table shows a plausible Grignard reaction for the synthesis of the same related ketone.

Table 2: Plausible Grignard Reaction for Synthesis of 1-(2,2-dimethylcyclohexyl)ethanone

| Grignard Reagent Precursor | Acetylating Agent | Solvent | Key Steps |

|---|---|---|---|

| 2,2-dimethylcyclohexyl bromide | Acetyl chloride | Tetrahydrofuran (THF) | 1. Formation of Grignard reagent with Mg. 2. Acetylation. 3. Acidic workup. |

This route is noted as theoretically viable, with potential challenges due to steric hindrance.

Stereochemical Aspects and Conformational Analysis of 1 2 Methylcyclohexyl Ethan 1 One

Isomerism in Methylcyclohexyl Ethanones

The structural complexity of 1-(2-Methylcyclohexyl)ethan-1-one gives rise to several forms of isomerism, which are crucial for understanding its chemical behavior.

Configurational Isomerism (cis/trans, R/S Designations)

This compound exhibits configurational isomerism due to the presence of two stereocenters on the cyclohexane (B81311) ring: C1 (the carbon atom bearing the acetyl group) and C2 (the carbon atom bearing the methyl group). This leads to the existence of cis and trans diastereomers. stackexchange.comutdallas.edu In the cis isomer, the acetyl and methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. utdallas.edu

Each of these diastereomers also has a non-superimposable mirror image, an enantiomer, which is defined by the absolute configuration (R/S) at the two chiral centers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter. stackexchange.com For C1, the priority of the substituents is determined, and for C2, the priority of the attached groups is ranked to assign its configuration. The combination of these gives rise to (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R) configurations.

Enantiomerism and Diastereomerism

The presence of two distinct chiral centers in this compound results in the possibility of four stereoisomers. The relationship between these stereoisomers can be categorized as either enantiomeric or diastereomeric.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, the enantiomeric pairs are (1R, 2S) and (1S, 2R) for the cis isomer, and (1R, 2R) and (1S, 2S) for the trans isomer. Enantiomers possess identical physical properties in an achiral environment, such as boiling point and solubility. jst.go.jp

Diastereomers are stereoisomers that are not mirror images of each other. The cis and trans isomers of this compound are diastereomers. For instance, the (1R, 2S) isomer is a diastereomer of the (1R, 2R) and (1S, 2S) isomers. Diastereomers have different physical and chemical properties. jst.go.jp

| Stereoisomer Relationship | Example Pair 1 | Example Pair 2 |

| Enantiomers | (cis)-(1R, 2S) and (cis)-(1S, 2R) | (trans)-(1R, 2R) and (trans)-(1S, 2S) |

| Diastereomers | (cis)-(1R, 2S) and (trans)-(1R, 2R) | (cis)-(1S, 2R) and (trans)-(1S, 2S) |

Conformational Analysis of the Cyclohexyl Ring in this compound

The cyclohexane ring is not planar and adopts various conformations to minimize steric and torsional strain. The chair conformation is the most stable. uni-muenchen.deslideshare.net

Chair Conformations and Ring Dynamics

The cyclohexane ring in this compound predominantly exists in a chair conformation. This conformation has two distinct positions for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). uni-muenchen.de Through a process called ring flipping, one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa. stackexchange.comopenochem.org

For the trans isomer, one substituent is up and the other is down. In a chair conformation, this can be achieved with both substituents in axial positions (diaxial) or both in equatorial positions (diequatorial). For the cis isomer, both substituents are on the same side of the ring, resulting in one axial and one equatorial substituent in the chair conformation. libretexts.orgthieme-connect.de

Steric Interactions and Conformational Stability

The stability of the different chair conformations is primarily determined by steric interactions, particularly 1,3-diaxial interactions. utdallas.eduopenochem.org An axial substituent experiences steric hindrance from the other axial hydrogens on the same side of the ring. uni-muenchen.de Larger substituents will cause greater steric strain when in the axial position.

In the case of trans-1-(2-Methylcyclohexyl)ethan-1-one, the diequatorial conformer is significantly more stable than the diaxial conformer because it avoids the unfavorable 1,3-diaxial interactions. libretexts.org For the cis isomer, both chair conformations will have one axial and one equatorial group. The preferred conformation will be the one where the larger group (acetyl) occupies the equatorial position to minimize steric strain. libretexts.org

The relative energetic cost of placing a substituent in an axial position is known as the A-value. While specific A-values for the acetyl group can vary, it is generally considered to be larger than a methyl group.

| Substituent | A-value (kcal/mol) - Approximate |

| Methyl (-CH₃) | ~1.7 |

| Acetyl (-COCH₃) | >1.7 (estimated) |

For cis-1-(2-Methylcyclohexyl)ethan-1-one, the equilibrium will favor the conformer where the acetyl group is equatorial and the methyl group is axial.

Resolution of Racemic this compound

A mixture containing equal amounts of enantiomers is called a racemic mixture. Since enantiomers have identical physical properties, their separation, known as resolution, requires a chiral resolving agent. youtube.comresearchgate.net

A common method for resolving a racemic ketone is to first convert it into a diastereomeric mixture. This can be achieved by reacting the ketone with a chiral derivatizing agent. For instance, the racemic ketone could be reacted with a chiral hydrazine (B178648) to form diastereomeric hydrazones. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. youtube.com After separation, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the original ketone.

Another approach involves the use of chiral auxiliaries during the synthesis, which can direct the reaction to favor the formation of one enantiomer over the other, a process known as asymmetric synthesis. researchgate.net

Reaction Mechanisms and Chemical Transformations of 1 2 Methylcyclohexyl Ethan 1 One

Reactivity of the Ketone Carbonyl Group

The carbonyl group (C=O) is the primary site of reactivity in 1-(2-Methylcyclohexyl)ethan-1-one, characterized by the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density from the carbon, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. savemyexams.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. savemyexams.commasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. savemyexams.com The reaction concludes with the protonation of the negatively charged oxygen atom, yielding a substituted alcohol.

The general mechanism for nucleophilic addition to a ketone is as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the π bond of the C=O group. This results in a tetrahedral alkoxide intermediate. savemyexams.com

Protonation: The negatively charged oxygen atom of the intermediate is protonated by a proton source (e.g., water or acid) to form the final alcohol product. savemyexams.com

For this compound, the steric hindrance presented by the 2-methylcyclohexyl group can influence the rate of nucleophilic attack compared to less hindered ketones.

A notable example is the reaction with hydrogen cyanide (HCN), which adds to carbonyl compounds to form cyanohydrins (2-hydroxynitriles). savemyexams.com This reaction is significant in organic synthesis as it extends the carbon chain. savemyexams.com The reaction of aldehydes and ketones with HCN can produce a racemic mixture of enantiomers if the starting material is achiral and the product contains a new stereocenter. savemyexams.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

| Hydride ion (from NaBH₄ or LiAlH₄) | Secondary Alcohol |

| Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Cyanide ion (CN⁻) | Cyanohydrin |

| Water (H₂O) | Gem-diol (hydrate) |

| Alcohols (R-OH) | Hemiacetal/Acetal |

Enolate Formation and Subsequent Reactions

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit acidity. masterorganicchemistry.com A strong base can remove a proton from the α-carbon to form a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

Enolates are potent nucleophiles and can participate in a variety of reactions, including:

Alkylation: Enolates can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. ucsb.edu

Aldol (B89426) Addition: An enolate can add to the carbonyl group of another molecule of the same or a different carbonyl compound, forming a β-hydroxy ketone or aldehyde. utexas.edu

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the α-carbon of a ketone can be halogenated. libretexts.org This reaction proceeds via an enolate intermediate. libretexts.org

The formation of an enolate from an unsymmetrical ketone like this compound can potentially lead to two different enolates, depending on which α-proton is removed. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. masterorganicchemistry.com Sterically hindered strong bases, such as lithium diisopropylamide (LDA), tend to form the less substituted (kinetic) enolate, while weaker bases under thermodynamic control favor the more substituted (thermodynamic) enolate. masterorganicchemistry.com

Reactions Involving the Cyclohexyl Moiety

The 2-methylcyclohexyl group can also undergo specific reactions, although these are generally less facile than the reactions at the carbonyl group.

Elimination Reactions in Methylcyclohexyl Derivatives

Elimination reactions, particularly E2 eliminations, are significant in cyclohexyl systems and are highly dependent on the stereochemistry of the substrate. bepress.comresearchgate.net For a successful E2 reaction, the hydrogen to be eliminated and the leaving group must be in an anti-periplanar (diaxial) arrangement. researchgate.net In the context of derivatives of this compound, if the ethanone (B97240) group were converted to a suitable leaving group, elimination could occur to form an alkene.

Studies on related 2-methylcyclohexyl derivatives have shown that elimination reactions can lead to a mixture of products, such as 1-methylcyclohexene and 3-methylcyclohexene. acs.org The ratio of these products is influenced by the stereochemistry of the starting material and the reaction conditions. acs.org For instance, the pyrolysis of 2-methylcyclohexyl derivatives often results in the formation of these two alkenes. acs.orgcdnsciencepub.com

Oxidation and Reduction Pathways

The oxidation and reduction of organic molecules involve a change in the oxidation state of carbon atoms. libretexts.org

Reduction: The ketone carbonyl group of this compound can be reduced to a secondary alcohol, 1-(2-methylcyclohexyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Oxidation: While ketones are generally resistant to oxidation under mild conditions, they can be cleaved under forcing conditions with strong oxidizing agents. More relevant to the cyclohexyl moiety, if the ketone were first reduced to an alcohol, subsequent oxidation could occur. Furthermore, the cyclohexyl ring itself can be oxidized under vigorous conditions, potentially leading to ring-opening and the formation of dicarboxylic acids.

Mechanistic Insights from Related Ethanone Derivatives

The study of other ethanone derivatives provides valuable context for understanding the reactivity of this compound. For example, the reactions of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives have been investigated, including their conversion to oximes and subsequent etherification. mdpi.com Chalcone synthesis, which involves the Claisen-Schmidt condensation of an ethanone with an aromatic aldehyde, is another well-studied reaction of ethanone derivatives. nih.gov These studies highlight the versatility of the ethanone functional group in various synthetic transformations. acs.orgresearchgate.net

Spectroscopic and Advanced Structural Elucidation Techniques for 1 2 Methylcyclohexyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

A representative analysis of the expected signals in the ¹H NMR spectrum is detailed in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.1 | Singlet | 3H | Protons of the acetyl methyl group (-COCH₃) |

| ~ 0.8-1.0 | Doublet | 3H | Protons of the cyclohexyl methyl group (-CH-CH₃) |

| ~ 1.1-2.4 | Multiplet | 10H | Protons of the cyclohexyl ring and the proton at C2 |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the specific isomer (cis or trans) being analyzed. The signal for the proton on the carbon bearing the methyl group (C2) and the proton on the carbon bearing the acetyl group (C1) are found within the complex multiplet region of the other ring protons.

Carbon-13 NMR (¹³C NMR) spectroscopy detects the signals from the carbon atoms in a molecule, providing a count of the non-equivalent carbon environments. nih.gov In 1-(2-Methylcyclohexyl)ethan-1-one, nine distinct signals are expected, corresponding to each carbon atom. The most downfield signal belongs to the carbonyl carbon due to its significant deshielding.

The predicted chemical shifts for the carbon atoms are presented in the following table.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 212-215 | Carbonyl carbon (C=O) |

| ~ 50 | Cyclohexyl methine carbon attached to the acetyl group (C1) |

| ~ 35 | Cyclohexyl methine carbon attached to the methyl group (C2) |

| ~ 25-34 | Methylene carbons of the cyclohexyl ring (C3, C4, C5, C6) |

| ~ 28 | Acetyl methyl carbon (-COCH₃) |

| ~ 15-20 | Cyclohexyl methyl carbon (-CH-CH₃) |

Note: Data is based on typical values for similar structures and available database information. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The most diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group. For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. libretexts.org

Key absorption bands observed in the IR spectrum are summarized below.

| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~ 2850-2960 | Strong | C-H Stretch | Alkane (cyclohexyl and methyl) |

| ~ 1715 | Strong | C=O Stretch | Ketone |

| ~ 1450 | Medium | C-H Bend | Alkane |

| ~ 1365 | Medium | C-H Bend | Methyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on the fragmentation patterns of the molecule. The molecular weight of this compound is 140.22 g/mol . nih.govbiosynth.com

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 140. The fragmentation of the molecule, particularly through alpha-cleavage adjacent to the carbonyl group, gives rise to characteristic fragment ions.

| m/z | Fragment Ion | Description |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 97 | [M - COCH₃]⁺ | Loss of the acetyl radical (alpha-cleavage) |

| 43 | [CH₃CO]⁺ | Acetyl cation (alpha-cleavage), often the base peak |

Note: Fragmentation data is based on established principles for ketones and available mass spectral data for related compounds. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous determination of the molecule's conformation and absolute stereochemistry (e.g., the cis/trans relationship between the acetyl and methyl substituents on the cyclohexane (B81311) ring).

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The precise spatial arrangement of all atoms.

The conformation of the cyclohexane ring (typically a chair conformation).

The equatorial or axial positions of the methyl and acetyl substituents.

The absolute configuration (R/S) at the two stereocenters (C1 and C2) if a chiral sample is resolved and analyzed.

While X-ray crystallography is the gold standard for structural elucidation, its application requires the compound to be in a suitable crystalline form. researchgate.net As of the latest literature surveys, a specific crystal structure for this compound has not been publicly reported.

Computational Chemistry and Theoretical Modeling of 1 2 Methylcyclohexyl Ethan 1 One

Computational Studies on Reaction Mechanisms and Energy Barriers

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. For 1-(2-Methylcyclohexyl)ethan-1-one, this involves mapping the potential energy surface for reactions such as nucleophilic addition to the carbonyl group.

By identifying the structures of reactants, transition states, and products, a complete reaction pathway can be charted. Transition state theory is used to calculate the activation energy (energy barrier) for a given reaction step, which determines the reaction rate. For instance, in the reduction of the ketone or its reaction with a Grignard reagent, computational models can predict the stereochemical outcome by comparing the energy barriers for attack from different faces of the carbonyl plane (axial vs. equatorial attack), taking into account steric hindrance from the 2-methylcyclohexyl group.

Conformational Energy Landscapes via Computational Methods

Due to the flexibility of the cyclohexane (B81311) ring and the presence of two substituents, this compound can exist in multiple conformations. The cyclohexane ring typically adopts a chair conformation, and the methyl and acetyl groups can be positioned in either axial or equatorial orientations. libretexts.org This gives rise to different stereoisomers (cis and trans), each with its own set of conformers.

Synthetic Applications and Derivatives of 1 2 Methylcyclohexyl Ethan 1 One

Role as a Synthetic Intermediate for Complex Molecule Synthesis

1-(2-Methylcyclohexyl)ethan-1-one serves as a crucial intermediate in the synthesis of more complex molecular architectures. biosynth.com Its structure, featuring a substituted cyclohexane (B81311) ring and a reactive ketone functional group, allows for a variety of chemical transformations. The compound's utility lies in its ability to act as a scaffold upon which further complexity can be built.

The ketone moiety is a key reactive site, enabling reactions such as oxidation to form carboxylic acids and reduction to yield corresponding alcohols. Furthermore, it can participate in nucleophilic substitution reactions. Mechanistic studies have utilized this compound and related unsaturated ketones to understand reaction pathways and fragmentation patterns in mass spectrometry. biosynth.com For instance, research into the synthesis of fatty acid esters and carbinols has employed the related compound 1-(1-methylcyclohexyl)ethanone, highlighting the role of this class of ketones in producing valuable chemical products. biosynth.com The compound's structural simplicity and the stability of the cyclohexyl group make it a reliable starting point in multi-step synthetic sequences.

Synthesis and Characterization of Analogues and Derivatives

The core structure of this compound allows for extensive modification, leading to a wide range of analogues and derivatives with tailored properties.

The synthesis of analogues often involves modifications to the cyclohexyl ring. A notable example is the preparation of trans-4-(p-substituted phenyl)cyclohexyl ethanone (B97240) derivatives. google.com.na In one synthetic route, trans-4-(p-chlorophenyl)cyclohexane carboxylic acid is converted to its acid chloride, which then reacts with a Grignard reagent to yield the target ketone. google.com.na This approach allows for the introduction of various substituents onto a phenyl group attached to the cyclohexane ring.

Another class of analogues involves the formation of heterocyclic systems fused or attached to the cyclohexyl core. For example, substituted cyclohexyl pyrazolines have been synthesized from 2,6-bis(4-furylmethylene)cyclohexanone, which is prepared by the reaction of cyclohexanone (B45756) with furfuraldehyde. asianpubs.org The subsequent reaction with a hydrazone derivative yields the pyrazoline structure. asianpubs.org

Table 1: Examples of Substituted Cyclohexyl Ethanone Analogues

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| trans-4-(p-chlorophenyl)cyclohexane carboxylic acid | Thionyl chloride, Grignard reagent | trans-4-(p-chlorophenyl)-1-acetyl-cyclohexane | google.com.na |

| Cyclohexanone | Furfuraldehyde, KOH | 2,6-bis(4-furylmethylene)cyclohexanone | asianpubs.org |

The ethanone group of this compound is a prime site for functionalization. Ethanones are recognized as valuable motifs for constructing heterocyclic compounds and can be transformed into a variety of other functional groups. researchgate.net

A common transformation is the reduction of the ketone to an alcohol. For example, the synthesis of 1-cyclohexyl-1-ethanol can be achieved through the low-pressure hydrogenation of the corresponding ketone using a rhodium-on-carbon (Rh/C) catalyst in ethanol. google.com This process is efficient, with reported yields as high as 95%. google.com Other research has focused on the one-pot synthesis of 1,2-disubstituted ethanones through the base-mediated reductive homocoupling of aldehydes, providing a method to create more complex and functionalized ethanone structures without the need for transition metals. researchgate.net Such methods tolerate a variety of functional groups, expanding the synthetic utility of ethanone derivatives. researchgate.net

The development of synthetic routes to chiral amines is a significant area of research, as these compounds are valuable building blocks for pharmaceuticals and agrochemicals. dicp.ac.cnsigmaaldrich.com Methylcyclohexyl ketones, such as 2-methylcyclohexanone (B44802), are key starting materials for the enantioselective synthesis of chiral cyclohexylamines.

One effective method is the direct asymmetric reductive amination (DARA) of 2-methylcyclohexanone. dicp.ac.cn Using a preformed chiral palladium catalyst, this reaction produces exclusively cis-N-(2-methylcyclohexyl) amines in good yields (71-91%) and with high enantioselectivities (up to 99% ee). dicp.ac.cn The stereochemical outcome is influenced by steric factors of the amine reactant. dicp.ac.cn

Biocatalysis offers another powerful approach. acs.orgnih.gov A biocatalytic cascade combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) can convert α,β-unsaturated ketones into chiral primary, secondary, and tertiary amines with two stereogenic centers. acs.org For instance, starting from 3-methylcyclohex-2-en-1-one, all four possible stereoisomers of the corresponding chiral amines can be obtained in high diastereomeric and enantiomeric ratios by selecting appropriate enzymes and amine donors. acs.orgnih.gov

Table 2: Synthesis of Chiral Amines from Methylcyclohexyl Ketone Precursors

| Precursor | Method | Product Class | Key Features | Reference |

|---|---|---|---|---|

| 2-Methylcyclohexanone | Asymmetric Reductive Amination (Chiral Pd catalyst) | cis-N-(2-methylcyclohexyl) amines | Good yields (71-91%), excellent enantioselectivities (up to 99% ee) | dicp.ac.cn |

Exploration of Structure-Activity Relationships in Derived Compounds

Structure-activity relationship (SAR) studies are essential for designing new molecules with enhanced biological or chemical properties by systematically modifying a lead compound's structure. gardp.org For derivatives of this compound, SAR studies would focus on how substitutions on the cyclohexyl ring and modifications to the ethanone moiety affect a target activity.

While specific SAR studies on this compound derivatives are not extensively documented in the provided results, general principles can be applied. For example, in a series of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives, the introduction of a hydroxyl group on an aromatic ring enhanced anticancer activity, whereas a trifluoromethyl group resulted in weak cytotoxic effects. mdpi.com Similarly, methoxy (B1213986) groups contributed to significant cytotoxicity. mdpi.com

In the context of cyclohexyl ethanone derivatives, SAR studies could explore:

The effect of substituent position and stereochemistry: The placement of the methyl group at the C2 position in this compound creates chirality, which can be critical for biological interactions. The cis or trans relationship between the methyl and acetyl groups would likely influence activity.

The impact of different functional groups: Replacing the methyl group with other alkyl, aryl, or electron-withdrawing/donating groups would modulate the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its activity. nih.gov For instance, the introduction of an aromatic ring, as seen in trans-4-(p-chlorophenyl)-1-acetyl-cyclohexane, could introduce new interactions with biological targets. google.com.na

By systematically synthesizing and testing these derivatives, a comprehensive SAR can be developed, guiding the design of new compounds with optimized properties for various applications. gardp.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 1-(2-Methylcyclohexyl)ethan-1-one, and what key spectral features should researchers observe?

- Methodological Answer :

- 1H NMR : Expect signals for the methyl group on the cyclohexane ring (δ ~1.0–1.2 ppm) and the acetyl methyl group (δ ~2.1–2.3 ppm). The cyclohexane ring protons will show complex splitting due to chair conformations .

- 13C NMR : The ketone carbonyl carbon appears at δ ~205–210 ppm, while the methyl groups resonate at δ ~20–25 ppm (acetyl) and ~25–30 ppm (cyclohexyl methyl) .

- IR Spectroscopy : A strong absorption band near 1700–1750 cm⁻¹ confirms the ketone functional group.

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions ensure high yield and purity?

- Methodological Answer :

- Friedel-Crafts Acylation : React 2-methylcyclohexane with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction completion via TLC or color changes, as seen in analogous ketone syntheses .

- Bromination Followed by Elimination : Use 2-bromo-1-(2-methylcyclohexyl)ethan-1-one (a precursor) under basic conditions to form the ketone. Steric hindrance from the methyl group may necessitate elevated temperatures (~80°C) .

- Purification : Recrystallize from ethanol to remove byproducts, ensuring >95% purity .

Advanced Research Questions

Q. In X-ray crystallographic analysis of this compound, how can researchers optimize data collection and refinement using programs like SHELXL to resolve molecular conformation ambiguities?

- Methodological Answer :

- Data Collection : Use a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Collect ω scans at 298 K to minimize thermal motion artifacts .

- Refinement in SHELXL : Apply the SHELXL-97 algorithm for least-squares refinement. Address twinning or disorder by partitioning anisotropic displacement parameters. Validate using R-factors (target R₁ < 0.05) and residual electron density maps .

- Conformation Analysis : Compare dihedral angles between the acetyl group and cyclohexane ring to identify dominant chair or boat conformations .

Q. How can researchers address challenges related to regioselectivity in Friedel-Crafts acylation of substituted cyclohexanes to synthesize this compound?

- Methodological Answer :

- Directing Groups : Introduce electron-donating groups (e.g., methoxy) to the cyclohexane ring to guide acylation to the desired position. Remove these groups post-synthesis via reductive cleavage .

- Catalyst Optimization : Use BF₃·Et₂O instead of AlCl₃ to reduce side reactions. Monitor regioselectivity via GC-MS or HPLC .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict transition states and optimize reaction pathways .

Q. When encountering discrepancies in reported melting points or spectral data for this compound, what methodological approaches can confirm the compound's identity and purity?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs Percepta) and literature values .

- Purity Assessment : Use HPLC with a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min) to detect impurities. Target a single peak with >99% area .

- Thermal Analysis : Perform DSC to measure melting points and identify polymorphic forms. Discrepancies may arise from solvent inclusion or hydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.